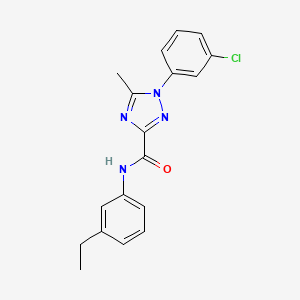![molecular formula C12H14ClN B13366463 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-7-azabicyclo[221]heptane is a bicyclic compound featuring a 7-azabicyclo[221]heptane framework with a 4-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane typically involves a series of organic reactions starting from readily available precursors. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic compound to form the bicyclic structure. Subsequent functionalization steps introduce the 4-chlorophenyl group and the nitrogen atom into the bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives
科学的研究の応用
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds like norbornane and its derivatives share a similar bicyclic framework.
Diazabicyclo[2.2.1]heptane: Compounds with two nitrogen atoms in the bicyclic structure, such as 2,5-diazabicyclo[2.2.1]heptane
Uniqueness
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability .
特性
分子式 |
C12H14ClN |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H14ClN/c13-9-3-1-8(2-4-9)11-7-10-5-6-12(11)14-10/h1-4,10-12,14H,5-7H2 |
InChIキー |
ONGUNCXEJINACZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B13366383.png)
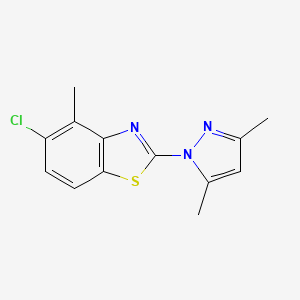
![7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B13366392.png)
![4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366397.png)

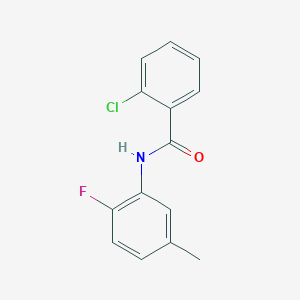

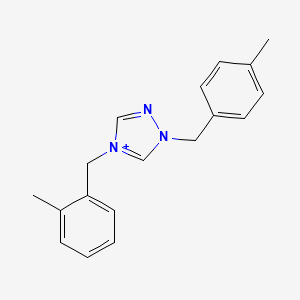
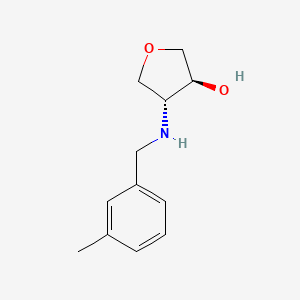
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
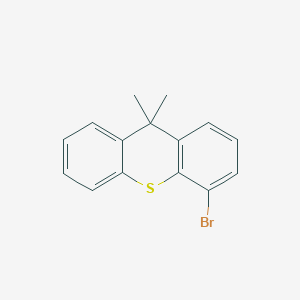
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
